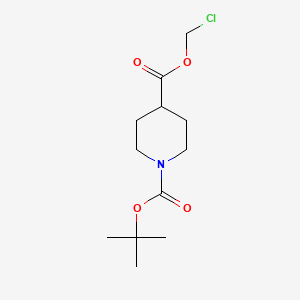

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

Description

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS: 150109-49-2) is a substituted piperidine derivative featuring a tert-butyl ester at the 1-position and a chloromethyl group at the 4-position. Its molecular formula is C₁₂H₂₀ClNO₄ (molar mass: 277.74 g/mol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules. The chloromethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the tert-butyl ester acts as a protective group for the piperidine nitrogen.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-(chloromethyl) piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABQBWZBXBIJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with chloromethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

Oxidation Products: Oxidation can yield carboxylic acids or ketones.

Reduction Products: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Case Studies

Kinase Inhibitors : The iodomethyl derivative was critical in synthesizing elironrasib (RMC-6291), a RAS(ON) inhibitor, via Suzuki coupling with 3,5-dichlorophenylboronic acid .

PROTACs : The chloromethyl analog served as a linker in molecular glues, enabling covalent attachment to E3 ligases .

GPCR Modulators: The pentafluorophenyl variant improved binding to the glucagon-like peptide-1 receptor (GLP-1R) by 10-fold compared to non-fluorinated analogs .

Biological Activity

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (TBCMPC) is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a piperidine ring with two carboxylate groups and a chloromethyl substituent at the fourth position, alongside a tert-butyl group. This configuration enhances its reactivity and allows for diverse applications in organic synthesis, particularly in drug development.

Synthesis

The synthesis of TBCMPC typically involves the reaction of N-Boc-4-piperidinemethanol with a chlorinating agent such as thionyl chloride under anhydrous conditions. The reaction can be summarized as follows:

This method selectively introduces the chloromethyl group while preserving other functional groups within the molecule .

TBCMPC's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as a prodrug that requires metabolic activation to exhibit pharmacological effects. The interactions involve hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Enzyme Inhibition

Research indicates that TBCMPC may serve as a scaffold for developing enzyme inhibitors. Its structural features allow it to modulate biological pathways effectively. For instance, it has been investigated for potential applications in treating neurological disorders and infectious diseases by targeting specific enzymes involved in these conditions .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of TBCMPC derivatives against oxidative stress-induced neuronal cell death. Results showed significant inhibition of cell death at concentrations as low as 10 µM, suggesting its potential in neuroprotection .

- Anti-inflammatory Activity : Another investigation focused on TBCMPC's role in inhibiting IL-1β release from macrophages. Compounds derived from TBCMPC exhibited concentration-dependent inhibition of IL-1β release, highlighting its anti-inflammatory potential .

- Antimicrobial Properties : TBCMPC has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it demonstrates significant antibacterial effects, making it a candidate for further development in antimicrobial therapies .

Comparative Analysis with Related Compounds

A comparative analysis of TBCMPC with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Contains a methyl group instead of chloromethyl | |

| Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | Lacks one carboxylate group | |

| N-Boc-piperidine-4-carboxylic acid methyl ester | Features an N-Boc protecting group |

The dual carboxylate functionality combined with the chloromethyl substituent in TBCMPC allows for reactivity not found in simpler analogs, enhancing its utility in drug design .

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step reactions involving:

- Lithium diisopropylamide (LDA) for deprotonation at low temperatures (-78°C), followed by alkylation with diiodomethane .

- Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres to install functional groups .

- Acidic or basic workup (e.g., HCl in 1,4-dioxane) for deprotection or neutralization . Yields vary significantly with solvent choice (THF vs. acetonitrile) and catalyst loading. For example, using Cs₂CO₃ in DMF at 100°C achieved 24.5% yield in a nucleophilic substitution step .

Q. What purification methods are effective for isolating this compound?

- Silica gel chromatography is standard, often with ethyl acetate/hexane gradients .

- Solvent extraction (e.g., EtOAc washes followed by brine and MgSO₄ drying) removes polar impurities .

- Recrystallization in tert-butyl alcohol or heptane/THF mixtures improves purity for crystalline intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- LCMS (e.g., Method 5: 1.07 min retention time, m/z 698.8 [M+H]⁺) confirms molecular weight .

- NMR (¹H/¹³C) identifies stereochemistry and functional groups, such as tert-butyl (δ ~1.4 ppm) and chloromethyl signals .

- X-ray crystallography may resolve ambiguities in piperidine ring conformation for advanced studies .

Advanced Research Questions

Q. How can reaction yields be optimized when sensitive functional groups (e.g., Boc-protected amines) are present?

- Temperature control : Maintain <-40°C during LDA-mediated steps to prevent Boc-group cleavage .

- Inert atmosphere : Use N₂/Ar to avoid oxidation of palladium catalysts or reactive intermediates .

- Sequential addition : Add electrophiles (e.g., diiodomethane) slowly to minimize side reactions . Contradictions in yield data (e.g., 24.5% vs. 99%) arise from solvent polarity (DMF vs. THF) and substrate solubility .

Q. What strategies address contradictory data in nucleophilic substitution reactions involving the chloromethyl group?

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to test variables like solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Cs₂CO₃), and temperature .

- Mechanistic studies : Use DFT calculations to model transition states and identify steric hindrance from the tert-butyl group .

- In situ monitoring : Employ IR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How does the compound serve as an intermediate in synthesizing complex molecules (e.g., pharmaceuticals)?

- Suzuki-Miyaura coupling : The chloromethyl group is replaced with aryl/heteroaryl boronic acids using Pd catalysts for drug-like scaffolds .

- Thiol-alkylation : React with 4-(2-butynyloxy)benzenethiol to introduce sulfur-containing moieties, critical in kinase inhibitors .

- Deprotection : HCl in dioxane removes the tert-butyl group, enabling further functionalization of the piperidine nitrogen .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during reactions releasing toxic fumes (e.g., HCl gas) .

- Storage : Keep under N₂ at 2–8°C to prevent hydrolysis of the chloromethyl group .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.